(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate
Overview
Description
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is a compound that features a chloromethyl group and a tert-butoxycarbonyl-protected amino group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The chloromethyl group can be introduced using chloromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the chloromethyl group.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.
Deprotected Amino Acids: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
Chemistry
In chemistry, ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is used as an intermediate in the synthesis of peptides and other complex molecules . Its protected amino group allows for selective reactions without interference from the amino functionality.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize peptide-based drugs and probes. The Boc-protected amino group ensures that the compound remains stable under physiological conditions until deprotection is desired .
Industry
Industrially, this compound is valuable in the production of pharmaceuticals and fine chemicals. Its use in flow microreactor systems enhances the efficiency and sustainability of production processes .
Mechanism of Action
The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- ®-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
Uniqueness
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific combination of a chloromethyl group and a Boc-protected amino group. This combination allows for selective reactions and protection strategies that are not possible with other similar compounds. Its use in flow microreactor systems further enhances its applicability in industrial settings .
Properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFGSQCNAPFIH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.